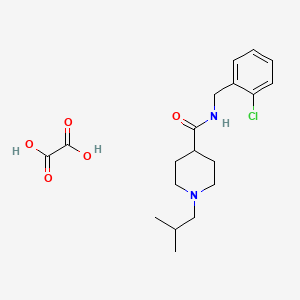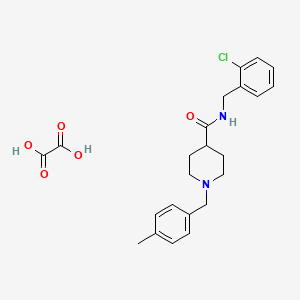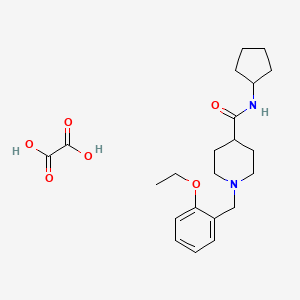
N-cyclopentyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
N-cyclopentyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide oxalate, commonly known as ABP-700, is a novel anesthetic drug that has gained significant attention in recent years. It belongs to the class of selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR). ABP-700 has shown promising results in preclinical studies and is currently being evaluated for its potential use in clinical settings.
Wirkmechanismus
ABP-700 acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to enhance neurotransmitter release, leading to increased neuronal activity and improved cognitive function. ABP-700 enhances the activity of the α7 nAChR by binding to a specific site on the receptor, leading to increased channel opening and increased neurotransmitter release.
Biochemical and Physiological Effects:
ABP-700 has been shown to produce rapid and reversible sedation in animal models, with a faster onset of action and shorter duration of effect compared to currently available anesthetics. It has also been shown to reduce pain and anxiety in patients undergoing various medical procedures. ABP-700 has minimal effects on cardiovascular and respiratory function, making it a potentially safer alternative to currently available anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
ABP-700 has several advantages over currently available anesthetics in laboratory experiments. It produces rapid and reversible sedation, allowing for more efficient experimentation. It also has minimal effects on cardiovascular and respiratory function, reducing the risk of confounding variables. However, ABP-700 is still in the preclinical stage of development, and its safety and efficacy in humans have not been fully established.
Zukünftige Richtungen
There are several potential future directions for the development of ABP-700. One potential application is in the treatment of postoperative pain, where it could be used as an alternative to opioids. ABP-700 could also be used in the treatment of psychiatric disorders such as depression and anxiety, where it has shown promising results in preclinical studies. Additionally, further research is needed to fully establish the safety and efficacy of ABP-700 in humans, and to identify any potential drug interactions or side effects.
Wissenschaftliche Forschungsanwendungen
ABP-700 has been extensively studied for its potential use as an anesthetic drug. It has been shown to produce rapid and reversible sedation in animal models, with a faster onset of action and shorter duration of effect compared to currently available anesthetics. ABP-700 has also been studied for its potential use in procedural sedation, where it has shown to be effective in reducing pain and anxiety in patients undergoing various medical procedures.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-2-24-19-10-6-3-7-17(19)15-22-13-11-16(12-14-22)20(23)21-18-8-4-5-9-18;3-1(4)2(5)6/h3,6-7,10,16,18H,2,4-5,8-9,11-15H2,1H3,(H,21,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZSGOGLDHRULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)
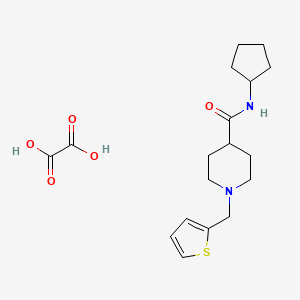
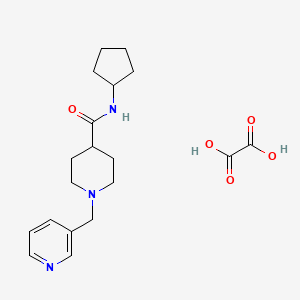
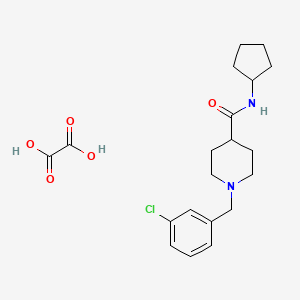
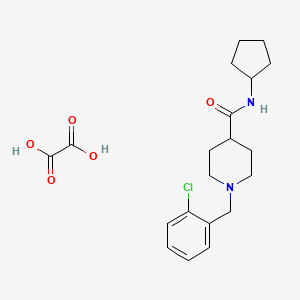
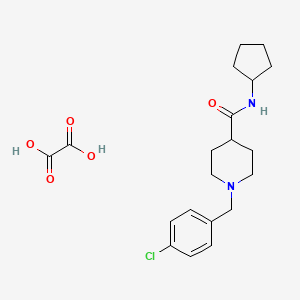
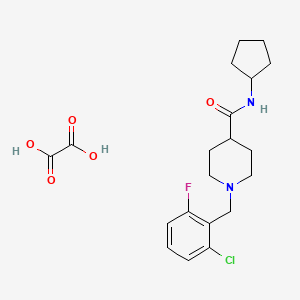
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
